Kanokoside D

iridoid glycoside structure-activity relationship natural product chemistry

Kanokoside D (CAS 64703-88-4) is an iridoid glycoside first isolated and structurally elucidated from the roots of Valeriana fauriei ('Hokkaikisso') alongside its congeners kanokoside A, B, and C in 1977. It belongs to the terpene glycoside superclass and is biosynthesized exclusively within the Valeriana genus, having been detected in V.

Molecular Formula C27H44O16
Molecular Weight 624.6 g/mol
CAS No. 64703-88-4
Cat. No. B12300891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanokoside D
CAS64703-88-4
Molecular FormulaC27H44O16
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H44O16/c1-10(2)3-17(31)43-25-18-12(4-14(30)13(18)5-28)11(7-38-25)8-39-26-24(37)22(35)20(33)16(42-26)9-40-27-23(36)21(34)19(32)15(6-29)41-27/h7,10,12-16,18-30,32-37H,3-6,8-9H2,1-2H3/t12-,13-,14+,15-,16-,18+,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1
InChIKeyAKTRFOPOAKDICT-GHHIWPQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanokoside D (CAS 64703-88-4): Structural Identity, Physicochemical Profile, and Sourcing Considerations for the Iridoid Glycoside


Kanokoside D (CAS 64703-88-4) is an iridoid glycoside first isolated and structurally elucidated from the roots of Valeriana fauriei ('Hokkaikisso') alongside its congeners kanokoside A, B, and C in 1977 [1]. It belongs to the terpene glycoside superclass and is biosynthesized exclusively within the Valeriana genus, having been detected in V. fauriei and V. officinalis [2]. Kanokoside D is distinguished by a diglycosidic gentiobiose moiety (6-O-β-D-glucopyranosyl-β-D-glucopyranose) esterified with an isovaleroyl group at C-1 on a non‑epoxidized iridoid scaffold . With a molecular formula of C₂₇H₄₄O₁₆, a molecular weight of 624.63 g/mol, a topological polar surface area (TPSA) of 255.00 Ų, and a predicted XlogP of −3.30, Kanokoside D occupies a distinct physicochemical space relative to its monoglycoside and epoxide‑bearing class members [3]. Despite its structural uniqueness, the published primary literature contains no dedicated bioactivity studies on Kanokoside D as an isolated entity; all differential evidence presented below is therefore anchored in structural, physicochemical, and predicted ADMET comparisons [4].

Why Kanokoside D Cannot Be Casually Substituted: The Procurement Risk of Ignoring Diglycoside Architecture


Iridoid glycosides from Valeriana species are not functionally interchangeable despite their shared terpenoid origin. Kanokoside D differs from its closest analogs in three critical structural features that directly govern solubility, membrane permeability, metabolic stability, and molecular recognition: (i) the presence of a gentiobiose disaccharide chain (absent in monoglycosides kanokoside A and B), (ii) the absence of an epoxide ring on the cyclopenta[c]pyran core (present in kanokoside A and C), and (iii) a conserved isovaleroyl C-1 ester [1]. These features produce a TPSA of 255.00 Ų — intermediate between the monoglycoside kanokoside A (188.00 Ų) and the epoxidized diglycoside kanokoside C (267.00 Ų) — and a distinct lipophilicity (XlogP −3.30 vs. −2.70 for A and −4.90 for C) [2]. Crucially, no published head‑to‑head bioactivity or target‑engagement study exists that compares purified Kanokoside D against any of its structural analogs; any assumption of functional equivalence within the kanokoside series is therefore unsupported by direct experimental evidence [3]. For procurement decisions, substituting Kanokoside D with a monoglycoside or epoxidized diglycoside based solely on shared genus origin risks introducing an untested variable into any structure‑activity relationship (SAR) or metabolomics study.

Kanokoside D Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Informed Procurement


Glycosidic Architecture: Gentiobiose Disaccharide vs. Monoglucoside — Molecular Weight and H‑Bonding Capacity

Kanokoside D is the only member of the kanokoside series bearing a full gentiobiose (β-D-Glc-(1→6)-β-D-Glc) disaccharide chain on a non‑epoxidized iridoid core. The original 1977 structural elucidation resolved all four kanokosides from the same Valeriana fauriei extract, establishing that Kanokoside A (C₂₁H₃₂O₁₂, MW 476.47) and Kanokoside B (C₂₁H₃₄O₁₂, MW 478.49) are monoglucosides, while Kanokoside C (C₂₇H₄₂O₁₇, MW 638.61) and Kanokoside D (C₂₇H₄₄O₁₆, MW 624.63) are diglucosides [1]. Kanokoside D's 16 hydrogen‑bond acceptors and 9 hydrogen‑bond donors exceed those of Kanokoside A (12 acceptors, 6 donors) but are fewer than Kanokoside C (17 acceptors, 9 donors), reflecting the balance between the extra glucose unit and the absent epoxide oxygen [2].

iridoid glycoside structure-activity relationship natural product chemistry

Topological Polar Surface Area and Lipophilicity: TPSA and XlogP Differentiation Within the Kanokoside Series

Kanokoside D occupies a distinct region of physicochemical space among the kanokoside diglycosides. Its TPSA of 255.00 Ų is 12.00 Ų lower than Kanokoside C (267.00 Ų) and 67.00 Ų higher than Kanokoside A (188.00 Ų) [1]. Its XlogP of −3.30 is 1.60 log units more lipophilic than Kanokoside C (−4.90) and 0.60 log units less lipophilic than Kanokoside A (−2.70), placing Kanokoside D at an intermediate lipophilicity with a distinctly lower TPSA than the epoxidized diglycoside [1]. The 4.5% reduction in TPSA vs. Kanokoside C suggests marginally improved passive membrane permeation potential while retaining the solubility advantages of the diglycoside scaffold [2].

drug-likeness membrane permeability physicochemical profiling

Predicted ADMET Profile: Blood‑Brain Barrier and hERG Liability Differentiation vs. Kanokoside A and C

admetSAR 2.0 predictions reveal notable divergence in predicted blood‑brain barrier (BBB) penetration and cardiac ion channel liability among the kanokoside series. Kanokoside D is predicted BBB‑negative with 62.50% probability, compared with 55.00% for both Kanokoside A and Kanokoside C [1]. More strikingly, Kanokoside D is flagged as a potential hERG (human Ether‑à‑go‑go‑Related Gene) channel inhibitor with 77.62% probability, whereas Kanokoside A is predicted hERG‑negative (45.84% probability) and Kanokoside C is also flagged positive at 71.31% probability [1]. Both Kanokoside D and its analogs are predicted non‑carcinogenic (100% probability) and negative for Ames mutagenicity, though Kanokoside D shows a higher Ames‑negative probability (62.00%) than Kanokoside A (52.37%) [2]. Predicted Caco‑2 permeability negativity is 86.73% for Kanokoside D, 80.34% for Kanokoside A, and 87.19% for Kanokoside C [2].

ADMET prediction blood-brain barrier cardiotoxicity screening

Absence of Epoxide Moiety: Chemical Stability and Reactivity Differentiation from Kanokoside A and C

Kanokoside D is the only diglycoside in the kanokoside series that lacks an epoxide ring on its cyclopenta[c]pyran core. Both Kanokoside A (oxireno[3,4]cyclopenta[1,2-c]pyran substructure) and Kanokoside C (dioxatricyclo[4.4.0.0²,⁴]dec‑9‑ene system) contain a reactive epoxide, which is absent in Kanokoside D [1]. The IUPAC names and InChI descriptors confirm this structural distinction: Kanokoside D contains a simple hexahydrocyclopenta[c]pyran scaffold versus the oxireno‑fused systems of A and C [2]. The epoxide in kanokoside A and C represents a potential electrophilic site susceptible to nucleophilic ring‑opening under acidic or nucleophilic conditions, whereas Kanokoside D lacks this reactivity hotspot [3].

chemical stability epoxide reactivity iridoid scaffold

Taxonomic Specificity: Restricted Natural Occurrence as a Phytochemical Fingerprint Compound

Kanokoside D has been detected exclusively in two Valeriana species: Valeriana fauriei (including the 'Hokkaikisso' cultivar and V. fauriei f. yezoensis) and Valeriana officinalis [1]. This restricted distribution contrasts with Kanokoside A, which has additionally been reported in Centranthus longiflorus and Valeriana amurensis [2]. The KNApSAcK metabolite database lists Kanokoside D under Valeriana officinalis with a single reference entry, reflecting its narrow documented occurrence [3]. Within the Valeriana genus, Kanokoside D co‑occurs with kanokoside A, B, and C in V. fauriei, but the relative abundance profile of the four congeners is species‑ and cultivar‑specific, making Kanokoside D a potential chemotaxonomic discriminator [1].

phytochemistry chemotaxonomy quality control marker

Kanokoside D Application Scenarios: Where This Specific Diglycoside Iridoid Delivers Differentiated Research Value


Valeriana Species Authentication and Botanical Quality Control via Kanokoside D as a Chemotaxonomic Marker

Kanokoside D's restricted occurrence in Valeriana fauriei and V. officinalis, contrasted with the broader distribution of Kanokoside A (≥4 species including Centranthus longiflorus), makes it a selective LC‑MS/MS or HPLC‑UV marker for species‑specific authentication of V. fauriei‑derived materials [1]. Analytical laboratories developing botanical identity tests for Japanese Valerian (Kanokosou) products can employ a Kanokoside D reference standard to differentiate Hokkaikisso‑type valerian from other Valeriana species and potential adulterants, leveraging the compound's unique retention time and mass spectral signature (exact mass 624.262935 Da) [2].

hERG Cardiac Liability Screening Using Kanokoside D as an Iridoid Glycoside Positive Control

The admetSAR 2.0 prediction that Kanokoside D carries a 77.62% probability of hERG channel inhibition — substantially higher than Kanokoside A (45.84%) — positions it as a valuable tool compound for cardiac safety pharmacology [1]. Researchers evaluating hERG liability across iridoid glycoside libraries can use Kanokoside D as a structurally defined positive control in patch‑clamp or fluorescence‑based hERG assays, enabling SAR dissection of how the gentiobiose disaccharide (without epoxide) contributes to ion channel interaction, distinct from the monoglucoside and epoxidized diglycoside congeners [2].

Iridoid Glycoside Stability Studies: Non‑Epoxidized Scaffold as a Chemical Stability Benchmark

Kanokoside D is the sole diglycoside kanokoside lacking the electrophilic epoxide ring present in Kanokoside A and C [1]. This structural feature makes it an ideal benchmark compound for forced‑degradation studies, accelerated stability testing, and formulation compatibility screening of Valeriana iridoid glycosides. By comparing degradation kinetics of Kanokoside D (non‑epoxidized) against Kanokoside C (epoxidized diglycoside) under identical pH, temperature, and oxidative stress conditions, formulation scientists can isolate the contribution of the epoxide moiety to overall chemical instability, informing excipient selection and storage recommendations [2].

Membrane Permeability SAR: Using Kanokoside D to Probe the Effect of TPSA on Iridoid Glycoside Passive Diffusion

With a TPSA of 255.00 Ų — 12.00 Ų lower than Kanokoside C (267.00 Ų) but 67.00 Ų higher than Kanokoside A (188.00 Ų) — Kanokoside D occupies a strategic midpoint in the TPSA continuum of Valeriana iridoid glycosides [1]. This positions it as a critical compound for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 monolayer studies designed to establish a quantitative TPSA‑permeability relationship within the kanokoside series. Procurement of all three compounds (A, C, D) enables construction of a three‑point SAR curve, with Kanokoside D serving as the intermediate‑TPSA data point essential for regression analysis [2].

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